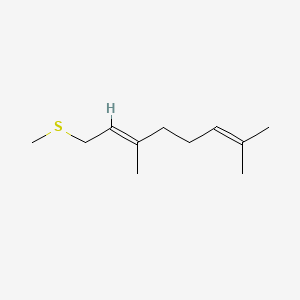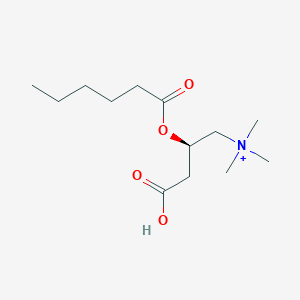
(R)-3-Carboxy-2-(hexanoyloxy)-N,N,N-trimethylpropan-1-aminium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-Carboxy-2-(hexanoyloxy)-N,N,N-trimethylpropan-1-aminium is a complex organic compound with a unique structure that includes a carboxylic acid group, a hexanoyloxy group, and a trimethylammonium group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Carboxy-2-(hexanoyloxy)-N,N,N-trimethylpropan-1-aminium typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. Common synthetic routes include:
Quaternization: The trimethylammonium group is introduced through quaternization reactions, where a tertiary amine reacts with an alkyl halide.
Carboxylation: The carboxylic acid group is often introduced through carboxylation reactions, which can involve the use of carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and quaternization processes, utilizing continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.
化学反应分析
Types of Reactions
®-3-Carboxy-2-(hexanoyloxy)-N,N,N-trimethylpropan-1-aminium undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The hexanoyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols.
科学研究应用
Chemistry
In chemistry, ®-3-Carboxy-2-(hexanoyloxy)-N,N,N-trimethylpropan-1-aminium is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it a valuable tool for understanding cellular processes.
Medicine
In medicine, ®-3-Carboxy-2-(hexanoyloxy)-N,N,N-trimethylpropan-1-aminium has potential applications as a drug candidate. Its unique structure allows it to interact with specific molecular targets, making it a promising compound for therapeutic development.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
作用机制
The mechanism of action of ®-3-Carboxy-2-(hexanoyloxy)-N,N,N-trimethylpropan-1-aminium involves its interaction with specific molecular targets. The trimethylammonium group allows it to bind to negatively charged sites on proteins and enzymes, modulating their activity. The hexanoyloxy group can interact with hydrophobic regions, further influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- ®-3-Carboxy-2-(acetyloxy)-N,N,N-trimethylpropan-1-aminium
- ®-3-Carboxy-2-(butanoyloxy)-N,N,N-trimethylpropan-1-aminium
- ®-3-Carboxy-2-(octanoyloxy)-N,N,N-trimethylpropan-1-aminium
Uniqueness
®-3-Carboxy-2-(hexanoyloxy)-N,N,N-trimethylpropan-1-aminium is unique due to the presence of the hexanoyloxy group, which imparts specific hydrophobic properties. This makes it distinct from similar compounds with shorter or longer acyl chains, affecting its solubility, reactivity, and interaction with biological molecules.
属性
CAS 编号 |
66279-77-4 |
|---|---|
分子式 |
C13H26NO4+ |
分子量 |
260.35 g/mol |
IUPAC 名称 |
[(2R)-3-carboxy-2-hexanoyloxypropyl]-trimethylazanium |
InChI |
InChI=1S/C13H25NO4/c1-5-6-7-8-13(17)18-11(9-12(15)16)10-14(2,3)4/h11H,5-10H2,1-4H3/p+1/t11-/m1/s1 |
InChI 键 |
VVPRQWTYSNDTEA-LLVKDONJSA-O |
手性 SMILES |
CCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C |
规范 SMILES |
CCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C |
物理描述 |
Solid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



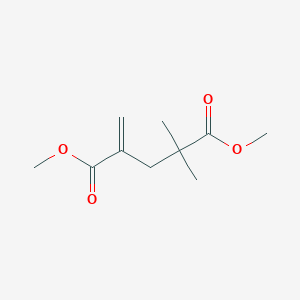
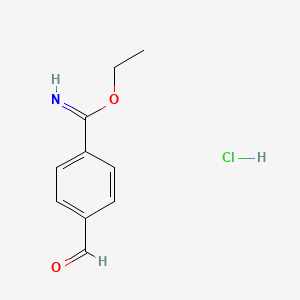
![({5-[(Triphenylmethyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B14471107.png)
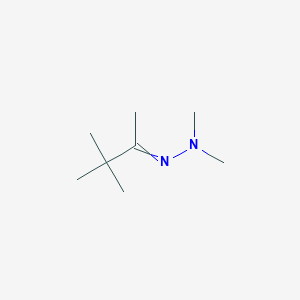
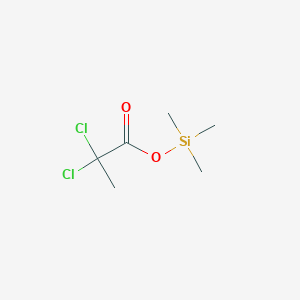

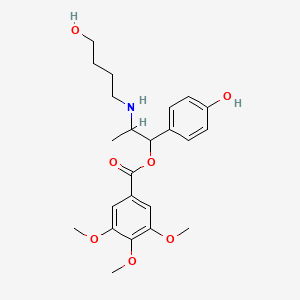
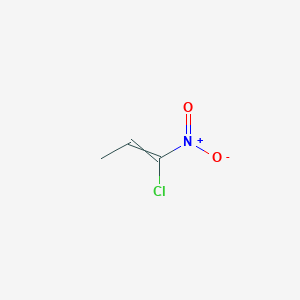
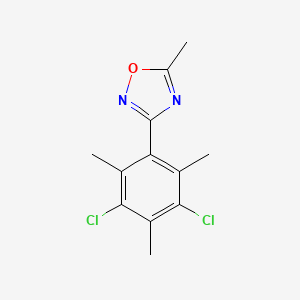

![(3-phenoxyphenyl)methyl (1R)-3-[(1R)-1,2-dibromo-2,2-dichloroethyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14471154.png)

